molecular formula C8H8ClN3 B12844115 5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine CAS No. 267876-27-7

5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B12844115
CAS No.: 267876-27-7
M. Wt: 181.62 g/mol
InChI Key: NYAMWUZCGJAFCI-UHFFFAOYSA-N
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Description

5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound with the molecular formula C8H8ClN3. It is a derivative of pyridine and pyrrole, featuring a chlorine atom at the 3-position and an aminomethyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate pyridine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in solvents such as ethanol or dimethyl sulfoxide (DMSO) under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of aminomethyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine is unique due to the presence of both the aminomethyl and chlorine substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research .

Properties

CAS No.

267876-27-7

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

(3-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)methanamine

InChI

InChI=1S/C8H8ClN3/c9-7-3-12-8-4-11-5(2-10)1-6(7)8/h1,3-4,12H,2,10H2

InChI Key

NYAMWUZCGJAFCI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=C1C(=CN2)Cl)CN

Origin of Product

United States

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